molecular formula C17H17ClN4O2S B2493640 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione CAS No. 306733-01-7

7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

Cat. No.: B2493640
CAS No.: 306733-01-7
M. Wt: 376.86
InChI Key: KLMNVRVMDBOMTC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a but-2-enyl group, a chlorophenylmethylsulfanyl group, and a methyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated with but-2-enyl bromide under basic conditions to introduce the but-2-enyl group.

    Thioether Formation: The chlorophenylmethylsulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylmethylsulfanyl chloride reacts with the purine derivative in the presence of a base.

    Methylation: The final step involves methylation of the purine core using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the double bond in the but-2-enyl group, converting it to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its purine core is similar to that of many biologically active molecules, allowing it to interact with various enzymes and receptors.

Medicine

In medicine, research is focused on its potential therapeutic applications. It is investigated for its anti-inflammatory, antiviral, and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthetic versatility and biological activity make it a valuable intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The specific pathways involved depend on the enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
  • 7-[(E)-but-2-enyl]-8-[(2-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

Uniqueness

Compared to similar compounds, 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione is unique due to the specific positioning of the chlorophenyl group. This positioning can influence its binding affinity and specificity towards certain enzymes and receptors, potentially leading to different biological activities and therapeutic potentials.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-7-5-6-8-12(11)18/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMNVRVMDBOMTC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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